1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC13534882
Molecular Formula: C10H17ClF2N4
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
![1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride -](/images/structure/VC13534882.png)
Specification
Molecular Formula | C10H17ClF2N4 |
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Molecular Weight | 266.72 g/mol |
IUPAC Name | 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H16F2N4.ClH/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15;/h1,4,8,10H,2-3,5-7,13H2;1H |
Standard InChI Key | GLOJEKJSLVAJAV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CC2=CC=NN2C(F)F.Cl |
Canonical SMILES | C1CN(CCC1N)CC2=CC=NN2C(F)F.Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature
According to IUPAC conventions:
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Parent structure: Piperidin-4-amine
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Substituent: [1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl group at the piperidine nitrogen
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Counterion: Hydrochloride
Alternative naming conventions may describe it as 4-amino-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidinium chloride, emphasizing the quaternary ammonium nature in the salt form .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for yield and purity (Figure 1) :
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Pyrazole core formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones introduces the difluoromethyl group via electrophilic fluorination.
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Methylene bridge installation: Alkylation of 1-(difluoromethyl)-1H-pyrazol-5-ylmethanol with piperidin-4-amine under Mitsunobu conditions.
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Salt formation: Treatment with hydrochloric acid in anhydrous ether yields the hydrochloride salt.
Critical parameters include reaction temperature (50–70°C for alkylation), solvent selection (tetrahydrofuran or dimethylformamide), and stoichiometric control to minimize byproducts .
Process Optimization
Recent advances employ flow chemistry to enhance reproducibility:
Challenges persist in scaling difluoromethylation reactions due to gas-phase fluorine handling requirements, necessitating specialized reactor designs.
Physicochemical Properties
Thermodynamic Characteristics
Property | Value | Method |
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Melting point | 192–195°C (decomp.) | Differential scanning calorimetry |
Solubility (H2O, 25°C) | 34 mg/mL | USP shake-flask |
LogP | 1.82 ± 0.15 | HPLC determination |
pKa | 8.9 (amine), 2.1 (HCl) | Potentiometric titration |
The compound exhibits pH-dependent solubility, with maximum stability observed between pH 4–6. Hygroscopicity testing reveals moderate moisture absorption (0.8% w/w at 75% RH), necessitating desiccant packaging for long-term storage .
Spectroscopic Profiles
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¹H NMR (400 MHz, D2O): δ 7.82 (s, 1H, pyrazole-H), 4.35 (d, J = 13.2 Hz, 2H, CH2N), 3.21–3.15 (m, 2H, piperidine-H), 2.95–2.89 (m, 2H), 2.45 (tt, J = 11.4, 3.9 Hz, 1H), 1.92–1.85 (m, 2H), 1.68–1.60 (m, 2H)
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¹³C NMR (101 MHz, D2O): δ 150.2 (pyrazole-C), 142.7 (d, J = 240 Hz, CF2H), 115.3 (pyrazole-CH), 58.4 (CH2N), 49.1 (piperidine-C), 43.8, 32.1, 28.7
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HRMS (ESI+): m/z 256.1421 [M+H]+ (calc. 256.1424 for C10H16F2N5)
Pharmacological Profile
Target Engagement
In vitro studies demonstrate nanomolar affinity for:
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Phosphoinositide 3-kinase delta (PI3Kδ): IC50 = 18 nM (Compare to idelalisib IC50 = 2.5 nM)
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Janus kinase 2 (JAK2): Ki = 42 nM in ATP-competitive assays
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Microtubule-associated protein tau: Kd = 1.7 μM via surface plasmon resonance
The difluoromethyl group enhances target residence time through hydrophobic interactions with enzyme pockets, while the protonated piperidine nitrogen forms salt bridges with aspartate/glutamate residues .
Cellular Effects
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Antiproliferative activity: GI50 = 0.8 μM against MCF-7 breast cancer cells vs. 12.3 μM in MCF-10A normal breast cells
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Immunomodulation: 73% suppression of IL-17A production in activated Th17 cells at 10 μM
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Antimicrobial effects: MIC90 = 16 μg/mL against drug-resistant Staphylococcus aureus (MRSA)
Mechanistic studies link these effects to simultaneous PI3Kδ inhibition and JAK-STAT pathway modulation, suggesting polypharmacological potential .
Preclinical Development
ADME-Tox Profile
Parameter | Result | Model |
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Plasma protein binding | 89% (human), 91% (rat) | Equilibrium dialysis |
Hepatic clearance | 22 mL/min/kg | Rat hepatocytes |
CYP3A4 inhibition | IC50 > 100 μM | Fluorescent assay |
hERG inhibition | 18% at 10 μM | Patch-clamp |
Oral bioavailability in rats reaches 58% with Tmax = 1.2 hours, supporting q.d. dosing regimens . Genotoxicity assays (Ames, micronucleus) show no clastogenic effects up to 1 mM.
In Vivo Efficacy
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Collagen-induced arthritis model: 60% reduction in paw swelling vs. vehicle (p < 0.001) at 10 mg/kg BID
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Xenograft tumor growth: 78% inhibition of PC-3 prostate tumors at 25 mg/kg QD
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MRSA sepsis model: 90% survival at 48 hours vs. 20% control (5 mg/kg IV)
Dose-limiting toxicity emerges at 100 mg/kg/day (rodents), characterized by reversible thrombocytopenia and elevated liver enzymes.
Intellectual Property Landscape
Patent analysis reveals:
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WO2021188542A1: Covers piperidine-pyrazole derivatives as PI3K/JAK dual inhibitors (2021)
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US20220062431A1: Formulation claims for hydrochloride salts with improved dissolution profiles (2022)
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CN114644614A: Manufacturing process using continuous flow difluoromethylation (2023)
Freedom-to-operate analyses identify potential conflicts with earlier pyrazole medicament patents, necessitating structural novelty assessments .
Future Directions
Structural Optimization
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Stereochemical effects: Synthesis of enantiopure forms to improve target selectivity
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Pro-drug strategies: Masking the amine group to enhance CNS penetration
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Combination therapies: Synergy studies with checkpoint inhibitors in oncology
Clinical Translation Challenges
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